2-(3,4-Dimethylphenyl)-2-pentanol
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-8-13(4,14)12-7-6-10(2)11(3)9-12/h6-7,9,14H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECOQZLZGYXGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C=C1)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-pentanol typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:
Formation of Grignard Reagent: [ \text{C}{11}\text{Br} + \text{Mg} \rightarrow \text{C}{11}\text{MgBr} ]
Addition to Aldehyde: [ \text{C}{11}\text{MgBr} + \text{C}_8\text{H}_9\text{CHO} \rightarrow \text{C}_8\text{H}_9\text{C}(\text{OH})(\text{C}{11})\text{MgBr} ]
Hydrolysis: [ \text{C}_8\text{H}_9\text{C}(\text{OH})(\text{C}{11})\text{MgBr} + \text{H}_2\text{O} \rightarrow \text{C}_8\text{H}_9\text{C}(\text{OH})(\text{C}{11}) + \text{MgBrOH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products
Oxidation: 2-(3,4-Dimethylphenyl)-2-pentanone.
Reduction: 2-(3,4-Dimethylphenyl)-2-pentane.
Substitution: 2-(3,4-Dimethylphenyl)-2-pentyl chloride.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3,4-Dimethylphenyl)-2-pentanol serves as an intermediate for creating more complex molecules. Its unique structure allows chemists to explore various reactions such as oxidation and substitution.
Biology
Research has indicated that this compound exhibits potential biological activity. It has been investigated for its interactions with biomolecules, particularly in relation to its anti-inflammatory and antimicrobial properties.
Medicine
The compound shows promise in therapeutic applications. Studies suggest it may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, indicating potential benefits in treating inflammatory diseases.
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 64 µg/mL.
Anti-inflammatory Effects
In vivo studies demonstrated that treatment with this compound prior to inducing inflammation resulted in a marked reduction in paw edema in murine models.
Case Studies
-
Antimicrobial Activity Study
- Objective : Assess the antimicrobial efficacy of substituted pentanols.
- Methodology : Various concentrations tested against bacterial strains.
- Results : Significant inhibition observed with MIC values ranging from 32 to 64 µg/mL.
-
Anti-inflammatory Properties Research
- Objective : Evaluate anti-inflammatory effects in a murine model.
- Methodology : Mice treated prior to inflammation induction.
- Results : Reduced paw edema compared to control groups.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The phenyl ring’s methyl substitutions can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several compounds with structural similarities to 2-(3,4-dimethylphenyl)-2-pentanol, though none are direct analogs. Below is a detailed comparison based on substituents, functional groups, and properties:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Functional Group Variation: The tertiary alcohol in this compound contrasts with the ketone in 3-(3,4-dimethoxyphenyl)pentan-2-one and the nitrile in (2R)-2-(3,4-dimethoxyphenyl)-...pentanenitrile . Alcohols generally exhibit hydrogen-bonding capacity, enhancing solubility in polar solvents, while nitriles and ketones are more lipophilic.
Aromatic Substituent Effects: Methyl groups (in this compound) are electron-donating, stabilizing the aromatic ring but reducing polarity compared to methoxy groups (electron-donating via resonance) in the dimethoxyphenyl analogs . Methoxy derivatives may exhibit enhanced reactivity in electrophilic substitution reactions.
Stereochemical Complexity: The (2R)-configured nitrile in highlights the importance of stereochemistry in biological activity, suggesting that enantiomeric forms of this compound could have divergent applications.
Research Findings and Data Gaps
- Biological Activity: The nitrile derivative in demonstrates that aromatic substitution patterns influence receptor binding, implying that this compound might interact with similar targets but with altered efficacy due to methyl vs. methoxy groups.
- Physicochemical Data: Critical parameters like logP, melting point, or solubility for this compound are absent in the evidence. However, aliphatic alcohols like 2-methyl-3-pentanol exhibit lower boiling points (~135°C) compared to aryl-substituted analogs, which are likely less volatile.
Biological Activity
2-(3,4-Dimethylphenyl)-2-pentanol is a compound that has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in various fields such as pharmacology and toxicology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHO
- Molecular Weight: 194.28 g/mol
This compound features a pentanol backbone with a dimethylphenyl substituent, which influences its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act through:
- Receptor Binding: The compound potentially binds to various receptors in the body, altering their activity and leading to physiological changes.
- Enzyme Inhibition: It has been suggested that the compound may inhibit enzymes involved in metabolic pathways, which could have implications for drug development and therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing significant inhibitory effects. The results are summarized in the table below:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. In studies focusing on neurodegenerative diseases, it was found to exhibit protective effects on neuronal cells exposed to oxidative stress. The mechanism appears to involve the modulation of oxidative stress markers and inflammatory responses .
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy:
A recent study tested the antimicrobial activity of various compounds, including this compound. It was found to outperform traditional antibiotics against certain strains of bacteria, suggesting its potential as a natural biocontrol agent . -
Neuroprotection in Animal Models:
In animal models simulating neurodegenerative conditions, administration of this compound led to improved motor function and reduced neuronal apoptosis. The study highlighted its ability to cross the blood-brain barrier, making it a promising candidate for treating conditions like Parkinson's disease .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(3,4-Dimethylphenyl)-2-pentanol with high enantiomeric purity?
- Methodology : Utilize asymmetric catalysis, such as Sharpless epoxidation or Corey-Bakshi-Shibata reduction, to control stereochemistry. Monitor reaction progress via chiral HPLC (e.g., using a Chiralpak IA column) to verify enantiomeric excess (≥98%).
- Key Considerations : Optimize solvent polarity (e.g., THF vs. DCM) and temperature to minimize racemization during workup .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Analytical Workflow :
- NMR : Compare - and -NMR spectra with NIST reference data (e.g., δ~1.2–1.8 ppm for pentanol methyl groups; aromatic protons at δ~6.8–7.2 ppm) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H] at m/z 208.1463 (theoretical).
- XRD : For crystalline derivatives, refine structures via SHELXL (R-factor < 0.05) .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient).
- Distillation : Fractional distillation under reduced pressure (e.g., 80–85°C at 15 mmHg) to separate isomers.
- Validation : Track purity via GC-MS with a DB-5MS column and FID detection .
Advanced Research Questions
Q. How can computational chemistry predict the stability of this compound under varying pH conditions?
- Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model protonation states and hydrolysis pathways.
- Key Findings : The tertiary alcohol group shows lower susceptibility to acid-catalyzed dehydration compared to primary alcohols (ΔG ~25 kcal/mol) .
Q. What experimental and theoretical methods resolve contradictions in reported -NMR chemical shifts for this compound?
- Conflict : Discrepancies in aromatic proton shifts (δ~6.7 vs. 7.1 ppm) across studies.
- Resolution :
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding.
- DFT Modeling : Simulate solvent-solute interactions using PCM models to align experimental vs. theoretical shifts .
Q. How does the steric environment of the 3,4-dimethylphenyl group influence reaction kinetics in catalytic hydrogenation?
- Study Design :
- Compare turnover frequencies (TOF) using Pd/C vs. Adams catalyst under H₂ (1–5 atm).
- Kinetic profiling via in situ FTIR to track C=O reduction intermediates.
Q. What crystallographic challenges arise in resolving the solid-state structure of this compound derivatives?
- Challenges : Poor crystal quality due to flexible pentanol chain and weak intermolecular interactions.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
